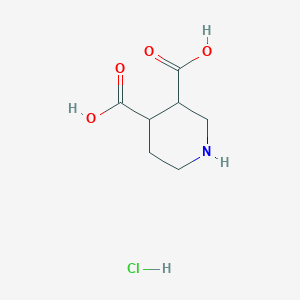

Piperidine-3,4-dicarboxylic acid hydrochloride

Description

BenchChem offers high-quality Piperidine-3,4-dicarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-3,4-dicarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-3,4-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZVKXTIGONTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-33-1 | |

| Record name | piperidine-3,4-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Unknown: A Technical Guide to Piperidine-3,4-dicarboxylic Acid Hydrochloride in the Absence of Definitive CAS and Safety Data

Abstract

This technical guide addresses the available information for piperidine-3,4-dicarboxylic acid hydrochloride, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of public chemical databases and supplier information did not yield a specific Chemical Abstracts Service (CAS) number for the hydrochloride salt of piperidine-3,4-dicarboxylic acid. This absence of a unique identifier signifies a critical data gap, precluding the availability of a formal Safety Data Sheet (SDS) and its associated, verified safety and toxicological data. This document serves not as a definitive safety guide, but as a framework for researchers to conduct a thorough risk assessment. It provides data on structurally related compounds to inform preliminary safety considerations and outlines a robust workflow for handling chemicals with limited characterization.

Identification and Physicochemical Landscape

The primary challenge in characterizing piperidine-3,4-dicarboxylic acid hydrochloride is the lack of a registered CAS number. The parent compound, piperidine-3,4-dicarboxylic acid, is documented, but its hydrochloride salt remains unclassified in major databases.

Molecular Information for Parent Compound:

-

Compound Name: Piperidine-3,4-dicarboxylic acid[1]

-

Molecular Formula: C₇H₁₁NO₄[1]

-

Molecular Weight: 173.17 g/mol [2]

-

InChI Key: UBLWASUIZDSYFN-UHFFFAOYSA-N[1]

The addition of hydrogen chloride (HCl) to form the hydrochloride salt would increase the molecular weight to 209.63 g/mol . As a salt, its solubility in water is expected to be significantly higher than the free acid.

For context, the following table summarizes key data for related, well-characterized piperidine compounds. It must be stressed that this information is not directly applicable to piperidine-3,4-dicarboxylic acid hydrochloride and should be used with extreme caution for preliminary assessment only.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Hazards |

| Piperidine | 110-89-4[3] | C₅H₁₁N | 85.15 g/mol | Highly flammable, Toxic (inhalation/dermal), Causes severe skin burns and eye damage[3] |

| Piperidine Hydrochloride | 6091-44-7[4] | C₅H₁₂ClN | 121.61 g/mol [4] | Toxic if swallowed, Causes skin and eye irritation[5] |

| Isonipecotic Acid (Piperidine-4-carboxylic acid) | 498-94-2[6] | C₆H₁₁NO₂ | 129.16 g/mol [6] | Causes skin, eye, and respiratory irritation[6][7] |

Navigating the Safety Data Void: A Risk-Based Approach

Without a specific SDS, a formal, substance-specific safety protocol cannot be established. The presence of two carboxylic acid groups and a piperidine ring suggests potential hazards that must be proactively managed. Dicarboxylic acids can be irritating to the eyes, skin, and respiratory system, and some may be harmful if swallowed or inhaled[8][9]. The piperidine core, in its parent form, is corrosive and toxic[3][10].

The following sections outline a mandatory, risk-based workflow for handling piperidine-3,4-dicarboxylic acid hydrochloride or any compound with incomplete safety data.

Principle of Assumed Hazard

In the absence of contradictory data, piperidine-3,4-dicarboxylic acid hydrochloride must be treated as a hazardous substance. Based on its constituent parts (a piperidine heterocycle and dicarboxylic acid functional groups), the following potential hazards should be assumed:

-

Acute Toxicity (Oral, Dermal, Inhalation): The piperidine moiety is known to be toxic[10].

-

Corrosivity/Irritation: Carboxylic acids and amines can be corrosive or irritating to skin, eyes, and mucous membranes[7][11][12].

-

Target Organ Effects: Unknown.

Mandatory Personal Protective Equipment (PPE)

A conservative approach to PPE is required. The causality behind these choices is to create a comprehensive barrier against all potential routes of exposure.

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves before use and use proper removal technique.

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling the solid powder or creating solutions to protect against splashes[10].

-

Skin and Body Protection: A lab coat is required. For any tasks with a higher risk of spillage or dust generation, chemical-resistant aprons or suits should be considered.

-

Respiratory Protection: All handling of the solid material must be performed in a certified chemical fume hood to prevent inhalation of dust. If work outside a fume hood is unavoidable, a properly fitted respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) is necessary.

Safe Handling and Storage Protocol

The logic of these handling procedures is to minimize energy input (both physical and thermal) and prevent uncontrolled reactions or dispersal.

Step-by-Step Handling Protocol:

-

Designate an Area: All work with the compound should be performed in a designated area of the laboratory, such as a specific fume hood, to contain any potential contamination.

-

Engineering Controls: A certified chemical fume hood is the primary engineering control. Ensure proper airflow before beginning work.

-

Weighing: Weigh the solid compound within the fume hood. Use a draft shield to prevent air currents from dispersing the powder.

-

Solution Preparation: Add the solid slowly to the solvent. Be aware of potential exothermic reactions when dissolving or neutralizing acids.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and metals. Carboxylic acids can react with bases, carbonates, and some metals, potentially generating heat, gas (e.g., CO₂), or flammable hydrogen gas[11].

-

Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly after handling, even if gloves were worn[5].

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[3].

-

Store away from incompatible materials, particularly strong bases.

-

The container should be clearly labeled with the full chemical name and a warning that the toxicological properties have not been fully investigated.

Workflow for Handling Uncharacterized Compounds

The following diagram outlines the critical decision-making process for safely managing a chemical compound, like piperidine-3,4-dicarboxylic acid hydrochloride, for which a CAS number and SDS are not available. This workflow is a self-validating system, prioritizing safety and regulatory compliance at each step.

Caption: Decision workflow for safe handling of chemicals lacking complete safety information.

Conclusion and Path Forward

The absence of a CAS number and a corresponding Safety Data Sheet for piperidine-3,4-dicarboxylic acid hydrochloride places the responsibility of a rigorous, conservative risk assessment squarely on the researcher. While analysis of related structures provides a starting point for anticipating potential hazards, this information is inferential and not a substitute for substance-specific data.

It is imperative that any laboratory intending to synthesize or procure this compound obtain a comprehensive, manufacturer-generated SDS. Until such a document is available, the material must be handled with the highest level of caution, assuming it to be toxic, corrosive, and irritating, and all operations must be confined to primary engineering controls with full personal protective equipment.

References

-

European Chemicals Agency (ECHA). "Regulatory Assessment of Linear Aliphatic Dicarboxylic Acids (C≥8) and Their Salts." ECHA, 2024. [Link]

-

Kaur, H., et al. "Dicarboxylic Acid | Request PDF." ResearchGate, 2018. [Link]

-

Aghayan, M., et al. "The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d." ResearchGate, 2017. [Link]

-

New Jersey Department of Health. "Hazard Summary - Piperidine." NJ.gov. [Link]

-

Penta chemicals. "Safety Data Sheet - Piperidine." Penta chemicals, 2024. [Link]

-

Matrix Fine Chemicals. "PIPERIDINE-4-CARBOXYLIC ACID HYDROCHLORIDE." Matrix Fine Chemicals. [Link]

-

PubChem. "4-Piperidinecarboxylic acid." PubChem. [Link]

-

ScienceMadness Discussion Board. "Synthesis of piperdine." Sciencemadness.org, 2005. [Link]

-

PubChemLite. "Piperidine-3,4-dicarboxylic acid hydrochloride (C7H11NO4)." PubChemLite. [Link]

-

MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." MDPI, 2021. [Link]

-

White Rose eTheses Online. "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY." White Rose University Consortium, 2005. [Link]

-

Wikipedia. "Piperidine." Wikipedia. [Link]

Sources

- 1. PubChemLite - Piperidine-3,4-dicarboxylic acid hydrochloride (C7H11NO4) [pubchemlite.lcsb.uni.lu]

- 2. 2,3 cis-Piperidine dicarboxylic acid [sigmaaldrich.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. download.basf.com [download.basf.com]

A Comprehensive Spectroscopic Guide to Piperidine-3,4-dicarboxylic Acid Hydrochloride for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Piperidine-3,4-dicarboxylic acid hydrochloride. This document is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering not just data, but a foundational understanding of the principles behind the spectral features of this important heterocyclic compound.

Introduction: The Significance of Piperidine Scaffolds

Piperidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Their conformational flexibility and ability to engage in key biological interactions make them privileged scaffolds in drug design. Piperidine-3,4-dicarboxylic acid, as a constrained analog of glutamic acid, presents a unique stereochemical arrangement that is of significant interest for probing receptor binding sites and developing novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of experimental conditions. A thorough understanding of its spectroscopic signature is paramount for its synthesis, characterization, and application in drug discovery programs.[3][4]

Molecular Structure and Key Spectroscopic Features

The structure of Piperidine-3,4-dicarboxylic acid hydrochloride presents several key features that dictate its spectroscopic properties: a saturated heterocyclic piperidine ring, two carboxylic acid functional groups, and a protonated amine in the form of a hydrochloride salt. These features give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular structure of Piperidine-3,4-dicarboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Piperidine-3,4-dicarboxylic acid hydrochloride, both ¹H and ¹³C NMR will provide detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will be characterized by signals corresponding to the protons on the piperidine ring and the acidic protons of the carboxylic acid and ammonium groups. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carboxylic acid groups.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Piperidine-3,4-dicarboxylic acid hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons, simplifying the spectrum.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

If stereochemical assignment is required, perform 2D NMR experiments such as COSY and NOESY.

-

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| H2, H6 (axial & equatorial) | 3.0 - 3.5 | m | Protons alpha to the protonated nitrogen are deshielded. | |

| H3, H4 | 2.5 - 3.0 | m | Protons adjacent to the carboxylic acid groups. | |

| H5 (axial & equatorial) | 1.8 - 2.2 | m | ||

| -COOH | 10.0 - 13.0 | br s | Broad signal, will exchange with D₂O. | |

| -N⁺H₂- | 8.0 - 9.5 | br s | Broad signal, will exchange with D₂O. |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

The electron-withdrawing nature of the protonated nitrogen and the carboxylic acid groups will cause the protons on the piperidine ring to be shifted downfield compared to unsubstituted piperidine.[7][8] The complexity of the multiplets will arise from both geminal and vicinal coupling, and the conformational rigidity or flexibility of the ring will influence the observed coupling constants.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Record the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acids) | 170 - 180 | Deshielded due to the electronegative oxygen atoms.[9] |

| C2, C6 | 45 - 55 | Carbons adjacent to the nitrogen. |

| C3, C4 | 40 - 50 | Carbons bearing the carboxylic acid groups. |

| C5 | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Piperidine-3,4-dicarboxylic acid hydrochloride will be dominated by absorptions from the O-H and C=O bonds of the carboxylic acids and the N-H bonds of the ammonium salt.[10][11]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Record the spectrum on an FTIR spectrometer.

-

Acquisition Parameters:

-

Scan over the range of 4000 - 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.

-

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The broadness is due to extensive hydrogen bonding.[12][13] |

| N⁺-H stretch (Ammonium) | 2400 - 2800 | Broad, Medium | Overlaps with the O-H stretch. |

| C-H stretch | 2850 - 3000 | Medium | Aliphatic C-H stretches. |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | Characteristic carbonyl absorption.[13] |

| N-H bend (Ammonium) | 1500 - 1600 | Medium | |

| C-O stretch (Carboxylic Acid) | 1200 - 1300 | Strong | |

| O-H bend (Carboxylic Acid) | 900 - 950 | Broad, Medium | Out-of-plane bend. |

The most diagnostic feature will be the very broad absorption spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[12] The strong carbonyl peak around 1710 cm⁻¹ further confirms the presence of the carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For Piperidine-3,4-dicarboxylic acid hydrochloride, electrospray ionization (ESI) would be a suitable soft ionization technique.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a water/acetonitrile mixture.

-

Instrument Setup: Introduce the sample into an ESI mass spectrometer.

-

Acquisition Parameters:

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectral Data

-

Molecular Weight: 175.17 g/mol (for the free base)

-

[M+H]⁺: m/z 176.08

-

[M+Na]⁺: m/z 198.06

Fragmentation Analysis

The fragmentation of piperidine derivatives is well-documented and typically involves cleavages of the piperidine ring and reactions of its substituents.[1][15]

Caption: Predicted fragmentation pathway for Piperidine-3,4-dicarboxylic acid.

Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules.[14] For Piperidine-3,4-dicarboxylic acid, we can expect to see losses of:

-

H₂O (18 Da): From the carboxylic acid groups.

-

CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

HCOOH (46 Da): Loss of a formic acid moiety.

Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway in many piperidine derivatives, leading to the formation of a stable iminium ion.[1]

Synthesis and Characterization Workflow

The synthesis of piperidine dicarboxylic acids can be achieved through various synthetic routes, often starting from pyridine precursors followed by reduction.[3][16]

Caption: General workflow for the synthesis and characterization of Piperidine-3,4-dicarboxylic acid hydrochloride.

Conclusion

The spectroscopic analysis of Piperidine-3,4-dicarboxylic acid hydrochloride provides a detailed fingerprint for its unambiguous identification and characterization. The combination of NMR, IR, and MS techniques allows for the complete elucidation of its structure, from the connectivity of the atoms to the nature of the functional groups. This guide provides the foundational knowledge and expected data to assist researchers in their synthesis, purification, and application of this valuable chemical entity in the pursuit of new therapeutic agents.

References

- BenchChem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

-

Silva, T. M. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1267-1276. Retrieved from [Link]

- Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.).

-

Dalla Pozza, M., et al. (2022). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755. Retrieved from [Link]

-

The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. (n.d.). ResearchGate. Retrieved from [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

- INFRARED SPECTROSCOPY (IR). (n.d.).

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

- Chemical shifts. (n.d.).

-

Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

Balakumar, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6596. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

-

NIST WebBook. (n.d.). Piperidine. Retrieved from [Link]

-

MassBank. (n.d.). Piperidines. Retrieved from [Link]

-

PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. rsc.org [rsc.org]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. echemi.com [echemi.com]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. rsc.org [rsc.org]

The Enigmatic Potential of Piperidine Dicarboxylic Acids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine dicarboxylic acids, a class of heterocyclic compounds, have emerged as a compelling scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of their multifaceted roles, with a primary focus on their well-documented interactions with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. Beyond their influence on glutamatergic neurotransmission, we delve into their potential as neuroprotective agents and their emerging role as inhibitors of other key enzymes. This document is designed to serve as a comprehensive resource for researchers, offering not only a thorough review of the existing literature but also detailed experimental protocols and mechanistic insights to facilitate further investigation and drug discovery efforts in this promising area.

Introduction: The Piperidine Dicarboxylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to adopt diverse three-dimensional conformations. The introduction of two carboxylic acid groups onto this saturated heterocycle gives rise to piperidine dicarboxylic acids (PDCs), a class of molecules with unique characteristics that have captured the attention of medicinal chemists. The stereochemistry of the carboxylic acid substituents, whether cis or trans, and their positions on the piperidine ring (e.g., 2,3-, 2,4-, 2,5-, or 2,6-disubstituted) profoundly influence their biological activity and target specificity. This guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of these intriguing molecules.

Navigating the Synthetic Landscape: Crafting Piperidine Dicarboxylic Acids

The synthesis of specific stereoisomers of piperidine dicarboxylic acids is a critical first step in exploring their biological potential. Various synthetic strategies have been developed to achieve the desired regiochemistry and stereochemistry.

Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid Derivatives

The asymmetric synthesis of enantiomerically pure trans-2,3-piperidinedicarboxylic acid derivatives has been achieved through multi-step sequences, often starting from readily available chiral precursors like L-aspartic acid.[1][2][3]

Experimental Protocol: Asymmetric Synthesis of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid [1][3]

-

Tribenzylation of L-aspartic acid β-tert-butyl ester: Protect the amino and α-carboxylic acid groups of the starting material.

-

Alkylation: Introduce an allyl group at the C-3 position using a strong base like potassium hexamethyldisilazide (KHMDS) and allyl iodide. This step often proceeds with good diastereoselectivity.

-

Hydroboration-Oxidation: Convert the terminal alkene of the allyl group to a primary alcohol.

-

Oxidation: Oxidize the primary alcohol to an aldehyde.

-

Reductive Amination: Induce ring closure through an intramolecular reductive amination to form the piperidine ring, yielding the desired product.

General Strategies for Piperidine Synthesis

A variety of other synthetic methodologies can be adapted for the synthesis of piperidine dicarboxylic acids, including:

-

Dieckmann Cyclization: This intramolecular condensation of a diester can be employed to form the piperidine ring.[4]

-

Catalytic Hydrogenation of Pyridine Derivatives: Reduction of appropriately substituted pyridine dicarboxylic acids can yield the corresponding piperidine derivatives.[5]

-

Nitro-Mannich Reaction: This reaction can be used to create functionalized piperidines with control over stereochemistry.[6]

-

[4+2] Cycloadditions: These reactions can be utilized to construct the piperidine ring system.[7][8]

The choice of synthetic route will depend on the desired substitution pattern and stereochemistry of the final piperidine dicarboxylic acid.

The Central Role: Interaction with the NMDA Receptor

The most extensively studied biological activity of piperidine dicarboxylic acids is their modulation of the N-methyl-D-aspartate (NMDA) receptor. These receptors are ionotropic glutamate receptors crucial for synaptic transmission, plasticity, learning, and memory.[9][10] Dysregulation of NMDA receptor activity is implicated in a range of neurological disorders.

A Tale of Two Isomers: Antagonism vs. Partial Agonism

The stereochemistry of piperidine dicarboxylic acids is a key determinant of their activity at the NMDA receptor.

-

cis-Isomers as Antagonists: Several cis-isomers of piperidine dicarboxylic acids, notably cis-2,3-piperidinedicarboxylic acid (cis-2,3-PDA) , act as non-specific antagonists of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors.[11][12]

-

trans-Isomers as Agonists: In contrast, some trans-isomers exhibit agonist activity at NMDA receptors.[7]

Quantitative Analysis of NMDA Receptor Interaction

The affinity and potency of piperidine dicarboxylic acids at NMDA receptors can be quantified using various in vitro assays.

Table 1: Reported Activities of Piperidine Dicarboxylic Acid Derivatives at NMDA Receptors

| Compound | Isomer | Receptor Subtype | Assay Type | Activity | Value | Reference |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | - | NMDA | Binding Affinity (Ki) | Antagonist | 74 nM | [13] |

| Ketone derivative of the above | - | NMDA | Binding Affinity (Ki) | Antagonist | 64 nM | [13] |

| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | cis | NMDA | Binding Assay ([3H]CGS-19755) | Antagonist | IC50 = 107 ± 7 nM | [14] |

| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | cis | NMDA | Cortical-wedge preparation | Antagonist | IC50 = 4.2 ± 0.4 µM | [14] |

| (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | - | NR2B | Recombinant receptors | Antagonist | 16-fold increase in affinity over PBPD | [15] |

| (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | - | NR2C | Recombinant receptors | Antagonist | 94-fold increase in affinity over PBPD | [15] |

Experimental Protocols for Assessing NMDA Receptor Activity

Protocol 1: Radioligand Binding Assay for NMDA Receptors [16][17][18][19]

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NMDA receptor.

-

Membrane Preparation: Isolate cell membranes from a source rich in NMDA receptors (e.g., rat brain tissue or cells expressing recombinant NMDA receptors).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of the test piperidine dicarboxylic acid.

-

Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Protocol 2: Calcium Imaging Assay for NMDA Receptor Functional Activity [14][20][21][22][23]

This assay measures the functional consequence of NMDA receptor activation or inhibition by monitoring changes in intracellular calcium levels.

-

Cell Culture and Loading: Culture primary neurons or a suitable cell line (e.g., HEK293 cells expressing NMDA receptors) on glass coverslips and load them with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Stimulation: Apply an NMDA receptor agonist (e.g., NMDA and glycine) in the presence or absence of the test piperidine dicarboxylic acid.

-

Image Acquisition: Continuously record the fluorescence intensity of the cells using a fluorescence microscope equipped with a camera.

-

Data Analysis: Analyze the changes in fluorescence intensity over time to determine the effect of the test compound on NMDA receptor-mediated calcium influx. An increase in fluorescence indicates receptor activation, while a decrease or inhibition of the agonist-induced increase indicates antagonism.

Guardians of the Neuron: Neuroprotective Activities

The ability of piperidine dicarboxylic acids to modulate NMDA receptor activity directly translates to their potential as neuroprotective agents. Overactivation of NMDA receptors leads to excessive calcium influx, a key event in the excitotoxic cascade that contributes to neuronal cell death in various neurological conditions, including stroke and neurodegenerative diseases.[24][25][26]

The Excitotoxicity Cascade and the Role of NMDA Receptor Antagonists

Excitotoxicity is a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate leads to neuronal damage and death.

Figure 1: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for piperidine dicarboxylic acid antagonists.

By blocking the NMDA receptor, piperidine dicarboxylic acid antagonists can prevent the excessive influx of calcium, thereby mitigating the downstream detrimental effects and protecting neurons from excitotoxic damage.[24]

Pro-Survival Signaling Pathways

Interestingly, physiological levels of NMDA receptor activity can also trigger pro-survival signaling pathways, highlighting the delicate balance of glutamatergic neurotransmission.[24][25]

Figure 2: Key pro-survival signaling pathways activated by physiological synaptic NMDA receptor activity.

In Vivo Models for Assessing Neuroprotection

The neuroprotective effects of piperidine dicarboxylic acids can be evaluated in various animal models of neurological disorders.[27]

Protocol 3: In Vivo Neuroprotection Assay in a Rodent Model of Stroke (e.g., Middle Cerebral Artery Occlusion - MCAO)

-

Animal Model: Induce focal cerebral ischemia in rodents (rats or mice) by occluding the middle cerebral artery.

-

Drug Administration: Administer the test piperidine dicarboxylic acid at various doses and time points (before, during, or after the ischemic insult).

-

Neurological Assessment: Evaluate the neurological deficits of the animals at different time points post-ischemia using a standardized neurological scoring system.

-

Infarct Volume Measurement: At the end of the study, sacrifice the animals and measure the infarct volume in the brain using histological staining (e.g., 2,3,5-triphenyltetrazolium chloride - TTC).

-

Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups to determine the neuroprotective efficacy of the compound.

Beyond the NMDA Receptor: Exploring Other Enzymatic Targets

While the interaction with the NMDA receptor is the most prominent biological activity of piperidine dicarboxylic acids, emerging evidence suggests that this scaffold may also interact with other enzyme systems.

Monoamine Oxidase (MAO) Inhibition

Piperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[11][28][29][30][31] The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, an approach used in the treatment of depression and Parkinson's disease.

Cholinesterase Inhibition

The piperidine scaffold is also present in known cholinesterase inhibitors used in the treatment of Alzheimer's disease.[32][33][34] These drugs work by inhibiting the breakdown of the neurotransmitter acetylcholine. While direct evidence for piperidine dicarboxylic acids as potent cholinesterase inhibitors is still limited, their structural similarity to existing inhibitors warrants further investigation.

Table 2: Potential Enzyme Targets for Piperidine Dicarboxylic Acids

| Enzyme Target | Potential Therapeutic Area | Rationale for Investigation |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | The piperidine scaffold is present in known MAO inhibitors.[28][29] |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | The piperidine ring is a key feature of several AChE inhibitors.[32][33] |

| Other Transferases/Hydrolases | Various | The dicarboxylic acid functionality may allow for interaction with the active sites of various enzymes. |

Further screening of piperidine dicarboxylic acid libraries against a panel of enzymes is necessary to fully elucidate their inhibitory potential beyond the NMDA receptor.

Conclusion and Future Directions

Piperidine dicarboxylic acids represent a versatile and promising class of molecules with significant potential in drug discovery. Their well-established role as modulators of the NMDA receptor has paved the way for their exploration as neuroprotective agents for a range of neurological disorders. The stereochemical diversity of this scaffold allows for fine-tuning of their biological activity, offering the potential to develop subtype-selective NMDA receptor antagonists with improved therapeutic profiles.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of piperidine dicarboxylic acid isomers and their derivatives are crucial to fully explore the structure-activity relationships.

-

Target Deconvolution: Comprehensive screening of these compounds against a broad panel of enzymes and receptors will help to identify novel biological targets and potential off-target effects.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and optimization.

-

Translational Studies: Promising lead compounds should be advanced into more complex preclinical models to evaluate their efficacy, safety, and pharmacokinetic properties, with the ultimate goal of translating these findings into clinical applications.

The journey of piperidine dicarboxylic acids from a chemical curiosity to potential therapeutic agents is a testament to the power of medicinal chemistry. Continued investigation into this fascinating class of molecules holds the promise of delivering novel treatments for a host of debilitating diseases.

References

-

Xue, C.-B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(3), 865–870. [Link]

-

Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives | The Journal of Organic Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

-

Xue, C. B., He, X., Roderick, J., Corbett, R. L., & Decicco, C. P. (2002). Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. The Journal of organic chemistry, 67(3), 865–870. [Link]

-

Hardingham, G. E., & Bading, H. (2003). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Biochemical Society transactions, 31(Pt 6), 1147–1160. [Link]

-

Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of visualized experiments : JoVE, (137), 58160. [Link]

-

Hardingham, G. E. (2006). Pro-survival signalling from the NMDA receptor. Biochemical Society transactions, 34(Pt 5), 936–938. [Link]

-

Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. (2022, September 1). [Video]. YouTube. [Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved February 14, 2026, from [Link]

-

Orning, L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of medicinal chemistry, 34(3), 904–912. [Link]

-

Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137). [Link]

-

Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. (2016). In Springer Protocols. [Link]

-

Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. (n.d.). Retrieved February 14, 2026, from [Link]

-

Jayalakshmi, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved February 14, 2026, from [Link]

-

Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention, 5(5), 40-42. [Link]

-

Feng, B., et al. (2004). Structure-activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid. British journal of pharmacology, 141(3), 508–516. [Link]

-

Mittal, A., et al. (2020). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Biology Methods and Protocols, 5(1), bpaa019. [Link]

-

da Silva, A. F., et al. (2018). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of the Brazilian Chemical Society, 29(8), 1667-1677. [Link]

-

Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved February 14, 2026, from [Link]

-

Wang, Y., et al. (2012). Synthesis and inhibitory effect of piperine derivates on monoamine oxidase. Bioorganic & medicinal chemistry letters, 22(9), 3249–3252. [Link]

-

Piperidine Synthesis. (n.d.). DTIC. Retrieved February 14, 2026, from [Link]

-

Son, S., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 14, 2026, from [Link]

- Stereoselective synthesis of piperidine derivatives. (2010).

-

Zhang, Z., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry, an Asian journal, 18(11), e202300224. [Link]

-

Omar, F. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic chemistry, 141, 106916. [Link]

-

NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. (2024). MDPI. [Link]

-

Bigge, C. F., et al. (1995). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & medicinal chemistry letters, 5(17), 2043–2048. [Link]

-

Wang, R., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European journal of medicinal chemistry, 213, 113175. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Semantic Scholar. [Link]

-

Zhang, J., & Schmalz, H.-G. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie (International ed. in English), 51(46), 11574–11578. [Link]

-

Asymmetric synthesis of piperidines using the nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

-

Pharmacophore-driven Identification of N-Methyl-D-Receptor Antagonists as Potent Neuroprotective Agents Validated Using In-Vivo Studies. (2018). bioRxiv. [Link]

-

Stereoselective Synthesis of Piperidines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). Piperidine-2,6-dicarboxylic Acid. Retrieved February 14, 2026, from [Link]

-

Radioligand binding methods: practical guide and tips. (n.d.). Scite.ai. Retrieved February 14, 2026, from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved February 14, 2026, from [Link]

-

Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved February 14, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - Amrita Vishwa Vidyapeetham [amrita.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portal.research.lu.se [portal.research.lu.se]

- 15. Structure–activity analysis of a novel NR2C/NR2D-preferring NMDA receptor antagonist: 1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. scite.ai [scite.ai]

- 19. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 20. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. NMDA-receptor Study Protocol - JoVE Journal [jove.com]

- 23. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 24. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 25. portlandpress.com [portlandpress.com]

- 26. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Synthesis and inhibitory effect of piperine derivates on monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. semanticscholar.org [semanticscholar.org]

- 33. ijpsi.org [ijpsi.org]

- 34. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Derivatization Strategies for the Analysis of Piperidine-3,4-dicarboxylic Acid

As a Senior Application Scientist, this document provides a detailed guide for the derivatization of Piperidine-3,4-dicarboxylic acid for robust and sensitive analytical quantification. The protocols and insights are tailored for researchers, scientists, and drug development professionals who encounter the challenges associated with analyzing polar, zwitterionic molecules.

Introduction: Overcoming the Analytical Challenge

Piperidine-3,4-dicarboxylic acid is a cyclic amino acid scaffold of interest in pharmaceutical and metabolic research. Its analysis, however, is fraught with challenges. The molecule exists as a zwitterion at physiological pH, possessing both a basic secondary amine and two acidic carboxylic acid groups. This dual nature results in high polarity, low volatility, and poor solubility in typical organic solvents used for chromatography.[1]

Direct analysis is often unfeasible:

-

Gas Chromatography (GC): The molecule is not volatile and tends to decompose in the hot injector port rather than eluting from the column.[1]

-

Reversed-Phase Liquid Chromatography (LC): It exhibits poor retention on standard C18 columns due to its high polarity.

-

Mass Spectrometry (MS): The zwitterionic nature can lead to ion suppression and poor ionization efficiency, particularly in electrospray ionization (ESI). Detecting the native acid in negative ESI mode often suffers from lower signal intensity compared to positive mode.[2]

Chemical derivatization is an essential strategy to overcome these limitations. By masking the polar functional groups (the secondary amine and two carboxylic acids), we can dramatically alter the molecule's physicochemical properties to make it amenable to high-performance chromatographic analysis. This guide details three robust derivatization workflows: Silylation for GC-MS, Esterification/Acylation for GC-MS, and Chemical Tagging for high-sensitivity LC-MS/MS.

Strategy 1: Silylation for GC-MS Analysis

Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those in hydroxyl, carboxyl, and amine groups.[3] The strategy involves replacing these active hydrogens with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This single-step reaction derivatizes all three functional groups on piperidine-3,4-dicarboxylic acid, rendering it volatile and thermally stable for GC analysis.

Causality: The primary goal here is to increase volatility and thermal stability.[1] Silylating reagents react with the -COOH and >NH groups to form silyl esters and a silylamine, respectively. This neutralizes the polar, hydrogen-bonding sites, drastically reducing the molecule's boiling point and preventing on-column adsorption, which leads to sharp, symmetrical chromatographic peaks.[1] MTBSTFA is often preferred over other silylating reagents as it forms TBDMS derivatives that are notably more stable and less sensitive to moisture than their TMS counterparts.[4]

Materials:

-

Piperidine-3,4-dicarboxylic acid standard or dried sample extract.

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) [Sigma-Aldrich, Cat. No. 394882 or equivalent].

-

Acetonitrile (anhydrous).

-

Pyridine (anhydrous, optional catalyst).

-

2 mL reaction vials with PTFE-lined screw caps.

-

Heating block or oven.

-

Vortex mixer.

Procedure:

-

Sample Drying: Accurately transfer an aliquot of the sample containing 1-10 µg of piperidine-3,4-dicarboxylic acid into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water, as moisture will consume the reagent and lead to poor derivatization yield.

-

Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA. If derivatization proves difficult, 10 µL of pyridine can be added to catalyze the reaction.

-

Reaction: Tightly cap the vial and vortex thoroughly for 30 seconds. Place the vial in a heating block set to 100°C for 4 hours. Optimization may be required; start with milder conditions (e.g., 70°C for 1 hour) and increase as needed.

-

Analysis: After cooling the vial to room temperature, the sample is ready for direct injection into the GC-MS. No further workup is required.

Typical GC-MS Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, TR-5) | A 5% phenyl methylpolysiloxane column offers good selectivity for a wide range of derivatized compounds.[1] |

| Injector Temp. | 250°C | Ensures rapid volatilization of the TBDMS derivative. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert and provides good chromatographic efficiency. |

| Oven Program | Start at 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | A typical starting point; adjust based on observed chromatography. |

| MS Source Temp. | 230°C | Standard temperature for EI source. |

| MS Quad Temp. | 150°C | Standard temperature for quadrupole. |

| Ionization Mode | Electron Ionization (EI), 70 eV | EI provides reproducible fragmentation patterns for library matching and structural confirmation. |

Strategy 2: Two-Step Esterification and Acylation for GC-MS

This strategy involves a two-step process targeting the different functional groups sequentially. First, the carboxylic acid groups are converted to esters (alkylation), and second, the secondary amine is acylated. This approach can yield very stable derivatives and offers an alternative to silylation, especially if silylation proves problematic. Alkyl chloroformates are highly efficient reagents for this purpose.[4][5]

Causality: Esterification of the carboxylic acids is achieved by reaction with an alcohol (e.g., propanol) in the presence of an acid catalyst, or more rapidly with an alkyl chloroformate.[4] This step neutralizes the acidic groups. The subsequent acylation of the secondary amine with an acylating agent (e.g., acetic anhydride or the chloroformate itself) masks the basic site. The resulting N-acyl dialkyl ester derivative is neutral, less polar, and sufficiently volatile for GC analysis.

Materials:

-

Piperidine-3,4-dicarboxylic acid standard or aqueous sample extract.

-

Ethyl Chloroformate (ECF).

-

Pyridine.

-

Ethanol and Deionized Water.

-

Chloroform containing 1% ECF.

-

Sodium Sulfate (anhydrous).

-

Centrifuge tubes (15 mL).

Procedure:

-

Sample Preparation: Place 1 mL of the aqueous sample or standard into a 15 mL centrifuge tube. Add 1 mL of a 3:2 (v/v) mixture of Ethanol/Water.[4]

-

Derivatization: Add 200 µL of pyridine, followed by 100 µL of ECF. Immediately vortex the mixture for 1 minute to facilitate the reaction. The reaction is rapid and occurs under mild conditions.[4]

-

Extraction: Add 1 mL of chloroform (containing 1% ECF to stabilize the derivatives). Vortex vigorously for 30 seconds to extract the derivatized analyte into the organic phase.

-

Phase Separation: Centrifuge the tube for 5 minutes at 2000 x g to achieve clear separation of the aqueous and organic layers.

-

Sample for Analysis: Carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

Typical GC-MS Conditions:

-

Use the same GC-MS conditions as outlined in the silylation protocol. The oven temperature program may need to be adjusted based on the volatility of the specific ester/amide derivative formed.

Strategy 3: Chemical Tagging for High-Sensitivity LC-MS/MS

For applications requiring the highest sensitivity, such as analyzing trace levels in complex biological matrices, derivatization for LC-MS/MS is the superior approach. This strategy aims not to increase volatility, but to introduce a chemical "tag" that enhances ionization efficiency in ESI-MS and improves chromatographic retention.[6][7]

Causality: Piperidine-3,4-dicarboxylic acid is detected in negative ESI mode, which is often less sensitive than positive mode.[2] By derivatizing the two carboxylic acid groups with a reagent that contains a high proton affinity moiety (e.g., a piperidine or tertiary amine group), the resulting derivative will readily protonate and be detected with extremely high sensitivity in positive ESI mode.[8] This "charge-tagging" can increase signal-to-noise by orders of magnitude.[8][9] The reaction is typically mediated by a carbodiimide coupling agent like EDC.

Materials:

-

Piperidine-3,4-dicarboxylic acid standard or dried sample extract.

-

3-Nitrophenylhydrazine (3-NPH) HCl salt.

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) HCl salt.

-

Pyridine.

-

Acetonitrile/Water (50:50, v/v).

-

LC-MS grade solvents (Water, Acetonitrile, Formic Acid).

Procedure:

-

Reagent Preparation:

-

Prepare a 200 mM solution of 3-NPH in ACN/Water (50:50).

-

Prepare a 120 mM solution of EDC containing 6% pyridine in ACN/Water (50:50). Prepare this solution fresh daily.

-

-

Sample Preparation: Reconstitute the dried sample extract or standard in 40 µL of ACN/Water (50:50).

-

Derivatization Reaction: To the 40 µL sample, add 20 µL of the 3-NPH solution, followed by 20 µL of the EDC/pyridine solution.[10] Vortex briefly.

-

Incubation: Heat the mixture at 40°C for 30 minutes.[10]

-

Sample for Analysis: After incubation, cool the sample to room temperature. Dilute the reaction mixture with an appropriate volume of the initial mobile phase (e.g., 920 µL to make a final volume of 1 mL) and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitates. Transfer the supernatant to an LC vial for analysis.

Typical LC-MS/MS Conditions:

| Parameter | Value | Rationale |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard reversed-phase column provides good retention for the now more hydrophobic tagged analyte. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase LC. |

| Gradient | 5% B to 95% B over 10 minutes | A generic gradient to elute the derivatized compound. Optimize for resolution from matrix components. |

| Flow Rate | 0.3 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | The tagged analyte is designed for high efficiency ionization in positive mode. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | For highest selectivity and sensitivity, monitor the transition from the derivatized precursor ion to a specific product ion. |

Special Consideration: Chiral Analysis

Piperidine-3,4-dicarboxylic acid possesses multiple stereocenters, leading to cis and trans diastereomers, each of which is a racemic mixture of enantiomers. If the separation of these stereoisomers is required, two main approaches can be considered:

-

Chiral Chromatography: Use a chiral stationary phase (CSP) column after one of the derivatization protocols described above.

-

Chiral Derivatization: React the analyte with a chiral derivatizing agent (CDA). This creates diastereomeric derivatives that can often be separated on a standard (achiral) column. For example, the secondary amine can be reacted with a chiral acid chloride after the carboxylic acids have been esterified. A pre-column derivatization with a chiral reagent like para-toluenesulfonyl chloride can enable separation on a chiral column.[11]

Summary and Method Selection

| Strategy | Primary Technique | Target Groups | Key Advantages | Key Disadvantages | Best For... |

| Silylation | GC-MS | -COOH, >NH | Single-step, quantitative reaction.[3] | Derivatives are moisture-sensitive; requires anhydrous conditions. | Routine quantification where high throughput and robustness are key. |

| Esterification / Acylation | GC-MS | -COOH, >NH | Derivatives are generally more stable than silyl derivatives.[4] | Two-step process may be more complex; requires extraction. | Applications where derivative stability is paramount. |

| Chemical Tagging | LC-MS/MS | -COOH | Dramatically increases ESI+ sensitivity (100-1000x).[9] Excellent for complex matrices. | Reagents can be costly; requires method development for MRM. | Bioanalysis, trace-level quantification, and applications demanding the lowest detection limits. |

Choosing the appropriate derivatization strategy depends entirely on the analytical objective, required sensitivity, available instrumentation, and the nature of the sample matrix. For general-purpose analysis, silylation offers a fast and effective route for GC-MS. For ultimate sensitivity in complex biological samples, chemical tagging for LC-MS/MS is the authoritative choice.

References

- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.

-

Giel-Pietraszuk, M., et al. (2014). Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. ResearchGate. Retrieved from [Link]

-

Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

-

Biosynce. (2025). What are the detection methods for piperidine?. Biosynce Blog. Retrieved from [Link]

-

Regan, J. F., et al. (2019). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry. Hindawi. Retrieved from [Link]

-

Williams, C. M., et al. (2020). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PMC. Retrieved from [Link]

- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.

-

Woster, P. M., et al. (2001). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Retrieved from [Link]

-

Van den Ouweland, J. M., et al. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. PubMed. Retrieved from [Link]

-

Simat, T. J., et al. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

-

Kinyanjui, J., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC. Retrieved from [Link]

-

He, J., et al. (2018). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. PMC. Retrieved from [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Retrieved from [Link]

-

De Luca, C., et al. (2021). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]

-

Kącka-Zych, A., et al. (2021). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Piperidine-3,4-dicarboxylic Acid Hydrochloride Derivatives as Excitatory Amino Acid Receptor Modulators: Application Notes and Protocols

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neuroscience

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for targeting complex biological macromolecules. Within this privileged class, derivatives of piperidine-3,4-dicarboxylic acid have emerged as significant modulators of excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS), and their dysfunction is implicated in a host of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and chronic pain.[2][4]

This technical guide provides a comprehensive framework for the in vitro evaluation of Piperidine-3,4-dicarboxylic acid hydrochloride derivatives. As these compounds are typically water-soluble crystalline solids, the protocols herein are tailored for aqueous-based assays. We will delve into the foundational assays for characterizing the potency and selectivity of these derivatives at EAA receptors, underpinned by detailed, step-by-step protocols. Furthermore, we will explore preliminary cytotoxicity assessments to establish a therapeutic window and discuss the investigation of downstream signaling pathways to elucidate their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

I. Foundational Assays: Characterizing EAA Receptor Interactions

The primary mechanism of action for many piperidine-dicarboxylic acid derivatives is the modulation of EAA receptors. Therefore, the initial and most critical in vitro evaluation involves quantifying their interaction with these receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

A. Radioligand Binding Assays for EAA Receptors

Radioligand binding assays are equilibrium-based assays that measure the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.[5]

Core Principle: The assay relies on the competition between the unlabeled test compound (piperidine-3,4-dicarboxylic acid derivative) and a radiolabeled ligand for the same binding site on the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki), a true measure of binding affinity.

Experimental Workflow for EAA Receptor Binding Assays

Caption: Workflow for EAA receptor radioligand binding assays.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol is adapted for determining the binding affinity of piperidine-3,4-dicarboxylic acid derivatives at the NMDA receptor using [³H]-CGP 39653, a potent and selective antagonist radioligand.[6]

-

Materials:

-

Rat cortical membranes

-

[³H]-CGP 39653 (specific activity ~20-60 Ci/mmol)

-

Piperidine-3,4-dicarboxylic acid hydrochloride derivative stock solution (in water or buffer)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: L-glutamate (1 mM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates and vacuum manifold

-

-

Procedure:

-

Membrane Preparation: Thaw cryopreserved rat cortical membranes on ice. Resuspend in ice-cold binding buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Repeat the wash step twice. Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of [³H]-CGP 39653 (final concentration ~2-5 nM), 50 µL of binding buffer, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of [³H]-CGP 39653, 50 µL of L-glutamate (1 mM), and 100 µL of membrane suspension.

-

Test Compound: 50 µL of [³H]-CGP 39653, 50 µL of the piperidine derivative at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 40 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold binding buffer.

-

Quantification: Punch out the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - NSB (cpm).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Protocol 2: AMPA and Kainate Receptor Binding Assays

Similar competitive binding assays can be performed for AMPA and kainate receptors using [³H]-AMPA and [³H]-kainate as radioligands, respectively.[4][7] The protocols are analogous to the NMDA receptor binding assay, with the following key differences:

-

Radioligands:

-

AMPA Receptor: [³H]-AMPA (final concentration ~5-10 nM).[8]

-

Kainate Receptor: [³H]-kainate (final concentration ~5-10 nM).

-

-

Non-specific Binding Control:

-

AMPA Receptor: L-glutamate (1 mM) or unlabeled AMPA (100 µM).

-

Kainate Receptor: L-glutamate (1 mM) or unlabeled kainate (100 µM).

-

-

Binding Buffer Additives: For AMPA receptor binding assays, the inclusion of 100 mM KSCN in the binding buffer can enhance specific binding.[8]

Data Presentation: EAA Receptor Binding Affinities

| Derivative | Target Receptor | Radioligand | Ki (nM) | Reference |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA | [³H]-CGP 39653 | 74 | [9] |

| Ketone of the above derivative | NMDA | [³H]-CGP 39653 | 64 | [9] |

| cis-2,3-Piperidine dicarboxylic acid | NMDA | [³H]-CPP | - |

(Note: The table is populated with example data for illustrative purposes. Researchers should populate this with their own experimental results.)

II. Functional Assays: Assessing Agonist versus Antagonist Activity

While binding assays provide crucial information about a compound's affinity for a receptor, they do not distinguish between agonists (which activate the receptor) and antagonists (which block the receptor). Functional assays are therefore essential to characterize the pharmacological activity of piperidine-3,4-dicarboxylic acid derivatives.

A. In Vitro Electrophysiology in Brain Slices

A powerful method to assess the functional consequences of EAA receptor modulation is through electrophysiological recordings in acute brain slices. This ex vivo preparation maintains the intricate synaptic circuitry of the brain region of interest.

Core Principle: Microelectrodes are used to record the electrical activity of individual neurons in response to the application of EAA receptor agonists (e.g., NMDA, AMPA, kainate). The ability of the piperidine derivative to either mimic (agonist) or block (antagonist) these responses is quantified.

Protocol 3: NMDA Receptor Functional Assay in Rat Hippocampal Slices

This protocol outlines a method to assess the antagonist activity of piperidine derivatives at NMDA receptors in rat hippocampal slices.

-

Materials:

-